molecular formula C14H17N3O4 B13605829 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid

Cat. No.: B13605829
M. Wt: 291.30 g/mol
InChI Key: WVEJBLIKKXLTEX-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class of heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) to yield the desired imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylic acid stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its tert-butoxycarbonyl (Boc) protecting group is particularly useful in synthetic chemistry for protecting amine functionalities during multi-step synthesis .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-10-8-17-7-9(12(18)19)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

WVEJBLIKKXLTEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C=C(C=CC2=N1)C(=O)O

Origin of Product

United States

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